
Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride
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Overview
Description
Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride is a synthetic compound that combines theobromine, a naturally occurring alkaloid found in cocoa, with a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3,4-dichloroaniline with piperazine to form 1-(3,4-dichlorophenyl)piperazine.
Alkylation: The next step is the alkylation of the piperazine derivative with a butyl halide to form 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl).
Coupling with Theobromine: The final step involves coupling the alkylated piperazine derivative with theobromine under acidic conditions to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmacological Properties
Theobromine is a methylxanthine that exhibits several pharmacological effects:
- Vasodilation : It acts as a vasodilator, which can help improve blood flow and reduce blood pressure.
- Diuretic Effects : Theobromine increases urine production, making it useful in conditions requiring fluid regulation.
- Cognitive Enhancement : Research indicates that theobromine may enhance cognitive functions through its action on cyclic adenosine monophosphate (cAMP) pathways, potentially improving learning and memory processes .
Cardiovascular Health
Theobromine has been shown to positively influence lipid profiles. A study indicated that it significantly increased high-density lipoprotein (HDL) cholesterol levels while decreasing low-density lipoprotein (LDL) cholesterol and apolipoprotein B concentrations . These effects suggest potential applications in managing cardiovascular diseases.
Uric Acid Nephrolithiasis
Theobromine demonstrates the ability to inhibit uric acid crystallization, making it a candidate for treating uric acid nephrolithiasis. In vitro studies revealed that theobromine significantly inhibited nucleation and growth of uric acid crystals, which could lead to new therapeutic strategies for kidney stone prevention .
Cognitive Disorders
Due to its role as a phosphodiesterase inhibitor, theobromine may have implications in treating cognitive disorders such as Alzheimer’s disease. By enhancing cAMP levels and activating brain-derived neurotrophic factor (BDNF), theobromine supports neuronal survival and function . This pathway's activation is critical for memory and learning processes.
Clinical Trials on Lipid Profiles
A clinical trial registered under NCT01481389 assessed the impact of theobromine on lipid profiles in participants consuming chocolate. Results showed a significant increase in HDL cholesterol levels by 0.16 mmol/L (p < 0.0001), indicating its potential use in dietary interventions aimed at improving cardiovascular health .
Inhibition of Uric Acid Crystallization
In laboratory settings, theobromine's effectiveness in inhibiting uric acid crystal formation was evaluated using turbidimetric assays and scanning electron microscopy (SEM). The results demonstrated that the presence of theobromine led to thinner crystals and effectively blocked regrowth of calculi fragments post-extracorporeal shock wave lithotripsy (ESWL) .
Summary of Findings
The following table summarizes key findings related to the applications of Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride:
Mechanism of Action
The mechanism of action of Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)piperazine: A related compound with similar structural features but lacking the theobromine moiety.
Theobromine: The parent compound, a naturally occurring alkaloid with known stimulant effects.
Other Piperazine Derivatives: Compounds such as 1-(4-(4-(2,4-dichlorophenyl)-1-piperazinyl)butyl)theobromine, which have variations in the substituents on the piperazine ring.
Uniqueness
Theobromine, 1-(4-(4-(3,4-dichlorophenyl)-1-piperazinyl)butyl)-, dihydrochloride is unique due to its combination of theobromine and a piperazine derivative, which imparts distinct chemical and biological properties
Properties
CAS No. |
87798-91-2 |
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Molecular Formula |
C21H28Cl4N6O2 |
Molecular Weight |
538.3 g/mol |
IUPAC Name |
1-[4-[4-(3,4-dichlorophenyl)piperazin-1-yl]butyl]-3,7-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C21H26Cl2N6O2.2ClH/c1-25-14-24-19-18(25)20(30)29(21(31)26(19)2)8-4-3-7-27-9-11-28(12-10-27)15-5-6-16(22)17(23)13-15;;/h5-6,13-14H,3-4,7-12H2,1-2H3;2*1H |
InChI Key |
SUESOFANXKSRDF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCN3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
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